molecular formula C21H25N3O2S B11142390 2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11142390
M. Wt: 383.5 g/mol
InChI Key: OYVSHSIYQRRBRE-UHFFFAOYSA-N
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Description

2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. One common method is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones . Another method involves the combination of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process . These reactions are generally carried out under mild conditions and are compatible with a broad range of functional groups.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed reactions has been reported to be efficient for the large-scale production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3,5-Dimethylpiperidino)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuI, flavin, iodine, and various carbonyl compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core .

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C21H25N3O2S/c1-15-7-8-21-22-20(14-23(21)11-15)18-5-4-6-19(10-18)27(25,26)24-12-16(2)9-17(3)13-24/h4-8,10-11,14,16-17H,9,12-13H2,1-3H3

InChI Key

OYVSHSIYQRRBRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C)C

Origin of Product

United States

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